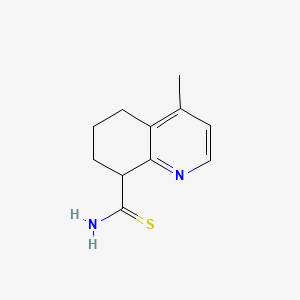
Isotiquimide
概要
説明
イソチキミドは、化学、生物学、医学、工業など、さまざまな分野で重要な用途を持つ化学化合物です。独自の化学構造と特性で知られており、科学研究や産業用途にとって貴重な化合物となっています。
準備方法
合成経路と反応条件
イソチキミドの合成には、特定の試薬や触媒の使用など、いくつかのステップが含まれます。 一般的な方法の1つは、o-ヨードベンズアルデヒドのtert-ブチルイミンとアリールおよびアルケニル置換末端アセチレンの、パラジウム触媒によるカップリング、続いて銅触媒による環化です 。この方法は、優れた収率と短い反応時間を提供します。 別の方法では、2-ブロモアリルケトン、末端アルキン、およびCH3CNの、銅(I)触媒によるタンデム反応を使用し、効率的に高機能化イソキノリンを生成します .
工業生産方法
イソチキミドの工業生産は、通常、高収率と純度を確保するために、最適化された反応条件を使用して、大規模な合成を行います。高度な触媒系と連続フローリアクターの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
イソチキミドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、特定の試薬と条件によって促進されます。
一般的な試薬と条件
酸化: イソチキミドは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: イソチキミドの還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。
置換: イソチキミドを含む置換反応では、通常、無水条件下で水素化ナトリウムまたはジイソプロピルアミドリチウム(LDA)などの試薬を使用します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、イソチキミドの酸化は、キノリン誘導体を生成することができ、一方、還元は、イソキノリン誘導体を生成できます。
科学研究への応用
イソチキミドは、科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: イソチキミド誘導体は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特に特定の分子経路を標的にするための、医薬品開発における潜在的な用途について調査されています。
科学的研究の応用
ISOTIQUIMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
イソチキミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。特定の酵素の阻害剤または活性化剤として作用し、細胞プロセスを変化させることができます。 正確な分子標的および経路は、特定の用途および研究されているイソチキミド誘導体の構造によって異なります .
類似化合物との比較
イソチキミドは、イソキノリンやキノリン誘導体などの他の類似化合物と比較することができます。これらの化合物は、同様の化学構造を共有していますが、特定の官能基と特性が異なります。 イソチキミドは、特定の置換パターンと、独特の化学的および生物学的活性を付与する特定の官能基の存在により、ユニークです .
類似化合物のリスト
- イソキノリン
- キノリン
- イミダゾール
- ピリジン
イソチキミドは、その特性の独自の組み合わせにより際立っており、さまざまな科学的および産業的用途にとって貴重な化合物となっています。
特性
CAS番号 |
56717-18-1 |
|---|---|
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChIキー |
PWPWEYFVLITGNU-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCC(C2=NC=C1)C(=S)N |
正規SMILES |
CC1=C2CCCC(C2=NC=C1)C(=S)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















